(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester
CAS No.: 451455-96-2
Cat. No.: VC8274287
Molecular Formula: C11H15F2O3P
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451455-96-2 |
|---|---|
| Molecular Formula | C11H15F2O3P |
| Molecular Weight | 264.2 g/mol |
| IUPAC Name | 1-(diethoxyphosphorylmethyl)-3,5-difluorobenzene |
| Standard InChI | InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | LMIQELMLWJUJBV-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CC1=CC(=CC(=C1)F)F)OCC |
| Canonical SMILES | CCOP(=O)(CC1=CC(=CC(=C1)F)F)OCC |
Introduction
(3,5-Difluoro-benzyl)-phosphonic acid diethyl ester is a chemical compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester likely involves the reaction of 3,5-difluorobenzyl chloride with diethyl phosphite in the presence of a base. This method is common for preparing phosphonic acid esters.
text3,5-Difluorobenzyl chloride + Diethyl phosphite → (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester
Applications and Potential Uses
Phosphonic acid esters are versatile compounds used in various fields:
-
Pharmaceuticals: They can serve as intermediates in the synthesis of drugs, particularly those targeting enzymes like protein tyrosine phosphatases .
-
Materials Science: These compounds can be used in the development of new materials, such as polymers or coatings.
-
Agriculture: Some phosphonic acid derivatives are used as plant growth regulators or fungicides.
Research Findings and Future Directions
While specific research findings on (3,5-Difluoro-benzyl)-phosphonic acid diethyl ester are not available, studies on similar compounds highlight their potential in biological systems. For instance, phosphonic acid derivatives have shown promise as inhibitors of certain enzymes involved in neuropsychiatric disorders . Further research could explore the biological activity and potential applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume